molecular formula C11H20N2O2 B602207 ブリバラセタム ((アルファR, 4S)-異性体) CAS No. 357336-99-3

ブリバラセタム ((アルファR, 4S)-異性体)

カタログ番号: B602207
CAS番号: 357336-99-3
分子量: 212.29 g/mol
InChIキー: MSYKRHVOOPPJKU-DTWKUNHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brivaracetam (alfaR, 4S)-Isomer is a racetam derivative of levetiracetam, primarily used as an anticonvulsant for the treatment of partial-onset seizures. It was developed to bind selectively and with high affinity to synaptic vesicle protein 2A (SV2A), a target molecule involved in the modulation of neurotransmitter release .

科学的研究の応用

Brivaracetam has a broad range of applications in scientific research:

作用機序

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Brivaracetam involves several key steps, including enantioselective photochemical Giese addition, promoted by visible light and a chiral bifunctional photocatalyst. This method allows for the efficient production of the desired enantiomer with high diastereoisomeric and enantiomeric ratios . Another approach involves the preparation of ®-4-propylpyrrolidin-2-one, followed by chiral HPLC separation .

Industrial Production Methods

Industrial production of Brivaracetam typically involves continuous flow conditions to improve efficiency and scalability. The process includes alkylation and amidation steps to yield the active pharmaceutical ingredient (API) with high purity and yield .

化学反応の分析

Types of Reactions

Brivaracetam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

    Levetiracetam: A closely related racetam derivative with similar anticonvulsant properties but lower affinity for SV2A.

    Piracetam: Another racetam derivative, primarily used as a nootropic rather than an anticonvulsant.

Uniqueness

Brivaracetam is unique due to its high selectivity and affinity for SV2A, which results in more effective modulation of neurotransmitter release compared to other racetam derivatives. Its rapid brain penetration and minimal drug-drug interactions further enhance its clinical utility .

生物活性

Brivaracetam (BRV), specifically its (alfaR, 4S)-isomer, is a novel anticonvulsant medication primarily used for the treatment of partial-onset seizures in adults. This compound exhibits a unique mechanism of action and pharmacological profile that distinguishes it from other antiepileptic drugs (AEDs). This article delves into the biological activity of BRV, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Brivaracetam functions as a high-affinity ligand for synaptic vesicle glycoprotein 2A (SV2A) , which plays a crucial role in neurotransmitter release regulation. The binding affinity of BRV to SV2A is reported to be 15-30 times higher than that of levetiracetam , another widely used AED. This high affinity facilitates rapid brain penetration and engagement with SV2A shortly after administration, contributing to its efficacy in controlling seizures .

Comparative Binding Affinity

CompoundBinding Affinity to SV2AMechanism of Action
BrivaracetamHigh (15-30x LEV)Inhibits neurotransmitter release via SV2A
LevetiracetamModerateModulates vesicular release

Pharmacokinetics

Brivaracetam demonstrates nearly 100% oral bioavailability , with a volume of distribution of approximately 0.5 L/kg . It is minimally bound to plasma proteins (<20%) and exhibits a favorable pharmacokinetic profile across various dosages (50–200 mg/day) during clinical studies. The drug's half-life allows for flexible dosing regimens, making it suitable for patients with varying seizure frequencies .

Efficacy in Clinical Trials

Brivaracetam has been extensively studied in clinical trials, demonstrating significant efficacy in reducing seizure frequency among patients with refractory epilepsy. A pivotal Phase III study indicated that patients receiving BRV at doses of 50 mg/day and 200 mg/day experienced reductions in seizure frequency by 24.6% and 33.3% , respectively, compared to placebo .

Summary of Clinical Findings

Study TypeDose RangeReduction in Seizure Frequencyp-value
Phase III Trial50 mg/day24.6%0.0004
Phase III Trial200 mg/day33.3%<0.0001
Pooled AnalysisVariousSignificant reduction observedClass I evidence

Preclinical Studies

Preclinical research supports BRV's efficacy beyond seizure control. Studies have shown that BRV can prevent the development of epileptiform activity following traumatic brain injury (TBI), indicating potential neuroprotective effects . Additionally, BRV has demonstrated activity in models of experimental pain and tremor, suggesting a broader therapeutic potential .

Adverse Effects and Tolerability

The safety profile of brivaracetam is generally favorable, with common adverse effects including somnolence (14.4%), dizziness (12.7%), and headache (6.0%). Most patients tolerate the drug well without significant safety concerns arising during clinical trials .

Case Studies

  • Case Study: Efficacy in Refractory Epilepsy
    • A 35-year-old male with refractory focal seizures was treated with brivaracetam 100 mg/day after failing multiple AEDs. The patient reported a 50% reduction in seizure frequency within three months.
  • Case Study: TBI and Seizure Prevention
    • In an animal model study, administration of brivaracetam post-TBI significantly reduced the incidence of posttraumatic seizures compared to control groups, highlighting its potential role in acute neurological injury management .

特性

CAS番号

357336-99-3

分子式

C11H20N2O2

分子量

212.29 g/mol

IUPAC名

(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1

InChIキー

MSYKRHVOOPPJKU-DTWKUNHWSA-N

異性体SMILES

CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N

正規SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。